molecular formula C12H10FN3O2 B2799935 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1210536-35-8

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2799935
CAS RN: 1210536-35-8
M. Wt: 247.229
InChI Key: CWNXZFLVLXIMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is a chemical compound. It is also known as 4’-Fluoroacetanilide, 4-Fluoroacetanilide, p-Fluoroacetanilide, Acetamide, N-(4-fluorophenyl)-, and N-(4-fluorophenyl)acetamide .

Scientific Research Applications

Radioligand Development for PET Imaging

One notable application of derivatives of this compound is in the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. A study by Dollé et al. (2008) detailed the synthesis of DPA-714, a compound designed with a fluorine atom to allow labeling with fluorine-18 for in vivo imaging using PET. The study described the synthesis process, including the production of [18F]DPA-714 with high chemical and radiochemical purity, and its potential for imaging neuroinflammatory processes (Dollé, F. et al., 2008).

Quantum Chemical Analysis and Molecular Structure

Another area of research involves the quantum chemical insight into molecular structures and interactions. Mary et al. (2020) focused on the synthesis and characterization of a novel antiviral active molecule, analyzing its geometry, vibrational assignments, and drug likeness, including its potency against SARS-CoV-2 protein through molecular docking studies. This study provides a comprehensive analysis of the compound's properties and its potential as an antiviral agent (Mary, S. et al., 2020).

Crystal Structure Analysis

Research on the crystal structures of related compounds provides insight into their conformation and intramolecular interactions. Subasri et al. (2016) reported on the folded conformation of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting the influence of molecular structure on their properties and potential applications (Subasri, S. et al., 2016).

Antitumor Activity

Another significant area of research involves the antitumor activities of derivatives. Jing (2011) synthesized compounds with potential selective antitumor activities, exploring the contribution of configuration to their efficacy. This study underscores the therapeutic potential of such compounds in cancer treatment (Xiong, J., 2011).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is the Hepatocyte growth factor receptor (HGFR) . HGFR is a protein that plays a crucial role in cell growth, cell motility, morphogenesis, and tissue regeneration.

Mode of Action

It is known to interact with its target, the hgfr, which may lead to changes in the receptor’s activity . This interaction could potentially influence various cellular processes controlled by HGFR, such as cell growth and motility.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Result of Action

Given its interaction with HGFR, it may influence cell growth and motility . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown Factors such as pH, temperature, and the presence of other molecules could potentially affect its action

properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXZFLVLXIMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

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